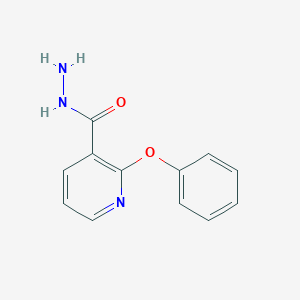

2-Phenoxypyridine-3-carbohydrazide

Descripción general

Descripción

2-Phenoxypyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Phenoxypyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of phenoxypyridine derivatives, which are known for their ability to interact with various biological targets. The molecular structure includes a pyridine ring substituted with a phenoxy group and a hydrazide functional group, contributing to its bioactivity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, research has demonstrated that this compound can induce apoptosis in cancer cells by activating caspases, which are critical components of the apoptotic pathway.

- Mechanism of Action : The compound activates the caspase cascade, leading to programmed cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing apoptosis in malignant cells is a desired therapeutic outcome .

- Efficacy : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit the clonogenic survival of T47D and MX-1 breast cancer cells with IC50 values of approximately 1050 nM and 600 nM, respectively .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.

- Research Findings : Studies have indicated that derivatives of phenoxypyridine compounds demonstrate activity against a range of bacterial and fungal pathogens. The introduction of specific substituents can enhance this activity, suggesting a structure-activity relationship that could be exploited for drug development .

Study on Apoptotic Activity

A notable study focused on the apoptotic effects of this compound in transgenic mice models. The findings revealed that treatment with this compound resulted in significant apoptosis in developing B cells, indicating its potential as an antitumor agent .

Herbicidal Activity

In addition to its medicinal applications, this compound has been explored for its herbicidal properties. Research showed that related phenoxypyridine compounds could effectively inhibit weed growth while being safe for crops like rice. This dual functionality highlights the versatility of these compounds in agricultural applications .

Data Tables

Propiedades

IUPAC Name |

2-phenoxypyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIVTMKZXYGBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383943 | |

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-01-0 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.